molecular formula C16H28N2O B5499336 1-(4-ALLYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE

1-(4-ALLYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE

Cat. No.: B5499336
M. Wt: 264.41 g/mol
InChI Key: PLBUXUCEAVAYKJ-UHFFFAOYSA-N
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Description

1-(4-ALLYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-ALLYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-allylpiperazine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to achieve higher yields and efficiency.

Chemical Reactions Analysis

1-(4-ALLYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be further analyzed or utilized in other reactions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ALLYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

1-(4-ALLYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE can be compared with other piperazine derivatives, such as:

    1-(4-METHYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE: This compound has a similar structure but with a methyl group instead of an allyl group, leading to different chemical and biological properties.

    1-(4-PHENYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE:

    1-(4-ETHYLPIPERAZINO)-3-CYCLOHEXYL-1-PROPANONE: The ethyl group substitution can affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its allyl group, which imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

3-cyclohexyl-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-2-10-17-11-13-18(14-12-17)16(19)9-8-15-6-4-3-5-7-15/h2,15H,1,3-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBUXUCEAVAYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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